molecular formula C15H20N2 B2983796 7-ethyl-3-(piperidin-4-yl)-1H-indole CAS No. 194036-40-3

7-ethyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B2983796
CAS No.: 194036-40-3
M. Wt: 228.339
InChI Key: UNCXOQBRFONUFS-UHFFFAOYSA-N
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Description

7-Ethyl-3-(piperidin-4-yl)-1H-indole (C₁₅H₂₀N₂; molecular weight: 228.34 g/mol) is a heterocyclic compound featuring a 1H-indole core substituted with an ethyl group at position 7 and a piperidin-4-yl moiety at position 2. This structure positions it within a broader class of indole derivatives investigated for therapeutic and biochemical applications.

Key structural attributes:

  • Indole backbone: Facilitates π-π stacking and hydrophobic interactions in protein binding.
  • Piperidin-4-yl group: Introduces basicity and hydrogen-bonding capacity, critical for receptor engagement.

Patents (15) highlight its industrial relevance, though peer-reviewed studies are absent .

Properties

IUPAC Name

7-ethyl-3-piperidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-11-4-3-5-13-14(10-17-15(11)13)12-6-8-16-9-7-12/h3-5,10,12,16-17H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXOQBRFONUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194036-40-3
Record name 7-ethyl-3-(piperidin-4-yl)-1H-indole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution at the 7-Position: The ethyl group can be introduced at the 7-position through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Substitution at the 3-Position: The piperidinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the piperidinyl group.

    Reduction: Reduction reactions can occur at the ethyl group or the piperidinyl group, leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring and the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-ethyl-3-(piperidin-4-yl)-1H-indole.

Scientific Research Applications

7-ethyl-3-(piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-ethyl-3-(piperidin-4-yl)-1H-indole involves its interaction with various molecular targets and pathways. The indole core can interact with various enzymes and receptors, leading to a range of biological effects. The piperidinyl group can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substitution Patterns on the Indole Core

7-Substituted Derivatives
  • 7-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole: Synthesized via tandem hydroformylation/Fischer indolization (96% yield) .
  • 7-Fluoro-3-(piperidin-4-yl)-1H-indole :
    • Fluorine’s electron-withdrawing effects may enhance metabolic stability .
5-Substituted Derivatives
  • 5-Fluoro-3-(piperidin-4-yl)-1H-indole :
    • Fluorine at position 5 modifies electronic distribution, affecting receptor affinity .
  • 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole :
    • Methyl at position 2 introduces steric hindrance, which may reduce off-target interactions .

Modifications to the Piperidine Moiety

Piperidin-4-yl vs. Piperidin-3-yl
  • 3-(Piperidin-4-yl)-1H-indole :
    • Used in 5-HT1A/5-HT1F receptor agonists for migraines. The 4-position aligns with serotonin’s pharmacophore .
  • 3-(Piperidin-3-yl)-1H-indole :
    • Substitution at position 3 reduces 5-HT1A affinity but retains postsynaptic agonism, demonstrating positional sensitivity .
N-Methylation of Piperidine

    Biological Activity

    7-Ethyl-3-(piperidin-4-yl)-1H-indole is a compound belonging to the indole family, characterized by its unique structure that combines an indole core with an ethyl group at the 7-position and a piperidinyl group at the 3-position. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research.

    PropertyValue
    IUPAC NameThis compound
    Molecular FormulaC15H20N2
    Molecular Weight228.33 g/mol
    CAS Number194036-40-3

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

    Table: Antimicrobial Activity of this compound

    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.0039
    Escherichia coli0.025
    Bacillus subtilisNot specified

    Anticancer Activity

    The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, in a study involving FaDu hypopharyngeal tumor cells, this compound exhibited enhanced cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

    The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The indole core facilitates binding to enzymes and receptors, while the piperidinyl group enhances selectivity and binding affinity. This dual-action mechanism may explain its effectiveness in both antimicrobial and anticancer applications.

    Case Studies and Research Findings

    Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

    • Antibacterial Studies : A comparative study highlighted that derivatives of piperidine exhibited varying degrees of antibacterial activity, with some modifications leading to enhanced efficacy against resistant bacterial strains .
    • Anticancer Research : In a recent investigation, researchers synthesized several piperidine derivatives, including those similar to this compound, which demonstrated significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for future drug development .

    Summary of Findings

    The compound's unique structure contributes to its diverse biological activities, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

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